

2-Chloronicotinaldehyde: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Chloronicotinaldehyde

Cat. No.: B135284

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CAS Number: 36404-88-3

This technical guide provides an in-depth overview of **2-Chloronicotinaldehyde**, a pivotal building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and analytical characterization, with a special focus on its role as a precursor to potent kinase inhibitors.

Chemical and Physical Properties

2-Chloronicotinaldehyde, also known by its IUPAC name 2-Chloropyridine-3-carbaldehyde, is a white to off-white solid at room temperature.^[1] Its chemical structure combines a pyridine ring with a chlorine atom and an aldehyde functional group, making it a versatile reagent for various chemical transformations. The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	36404-88-3	[1]
Molecular Formula	C ₆ H ₄ CINO	[1]
Molecular Weight	141.56 g/mol	[1]
Melting Point	50-54 °C	[1]
Boiling Point	119 °C at 30 Torr	[1]
Solubility	Soluble in chloroform and DMSO	[1]
Appearance	White to off-white solid	[1]

Synthesis of 2-Chloronicotinaldehyde

A robust and scalable two-step synthesis of **2-Chloronicotinaldehyde** has been established, starting from the readily available 2-chloronicotinic acid. This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to the aldehyde.

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde

Step 1: Synthesis of (2-chloropyridin-3-yl)methanol

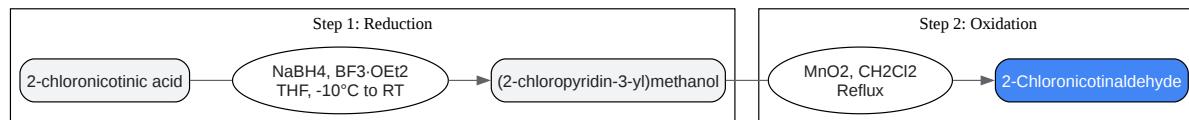
- Materials: 2-chloronicotinic acid, Sodium borohydride (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate.
- Procedure:
 - In a four-necked flask, suspend Sodium borohydride (72 g) in tetrahydrofuran (450 ml).
 - Cool the suspension to a temperature between -10°C and 0°C.

- Slowly add boron trifluoride diethyl etherate (575 g) dropwise, ensuring the internal temperature does not exceed 10°C.
- After the addition is complete, stir the mixture for 5 minutes.
- In a separate flask, dissolve 2-chloronicotinic acid (100 g) in tetrahydrofuran (600 ml).
- Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 30°C.
- After the addition, allow the reaction to warm to room temperature and stir for 6 hours.
- Adjust the pH of the reaction mixture to 8-9.
- Filter the mixture by suction and extract the filtrate twice with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloropyridin-3-yl)methanol (125 g), which is used directly in the next step.

Step 2: Synthesis of **2-Chloronicotinaldehyde**

- Materials: (2-chloropyridin-3-yl)methanol from Step 1, Dichloromethane (CH_2Cl_2), Manganese dioxide (MnO_2).
- Procedure:
 - In a four-necked flask, dissolve the (2-chloropyridin-3-yl)methanol (125 g) in dichloromethane (450 ml).
 - Stir the solution to ensure homogeneity.
 - Add manganese dioxide (280 g) to the solution.
 - Heat the mixture to reflux and maintain for 3 hours.
 - Monitor the reaction progress. Upon completion, filter the reaction mixture by suction.

- Concentrate the filtrate under reduced pressure.
- Cool the residue to induce crystallization, affording **2-chloronicotinaldehyde** as a yellow solid (77.8 g, 86.6% yield, 99.1% purity).



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Caption: Synthetic pathway for **2-Chloronicotinaldehyde**.

Spectroscopic and Chromatographic Analysis

The identity and purity of **2-Chloronicotinaldehyde** are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (300 MHz, CDCl_3): δ 9.73 (s, 1H, -CHO), 8.58 (d, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 7.80 (t, 1H, Ar-H).
- ^{13}C NMR: The carbonyl carbon ($\text{C}=\text{O}$) of the aldehyde is expected to appear in the range of 190-200 ppm. The aromatic carbons of the pyridine ring typically resonate between 125-150 ppm.^[2] The carbon attached to the chlorine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloronicotinaldehyde** exhibits characteristic absorption bands for its functional groups. A strong $\text{C}=\text{O}$ stretching vibration is expected in the region of 1740-1720 cm^{-1} for the aldehyde.^[3] The aromatic C-H stretching vibrations are typically observed above

3000 cm^{-1} , while C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm^{-1} region.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Chloronicotinaldehyde** would be expected to show a molecular ion peak corresponding to its molecular weight (141.56 g/mol). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[5]

Applications in Drug Discovery: A Precursor to Pim-1 Kinase Inhibitors

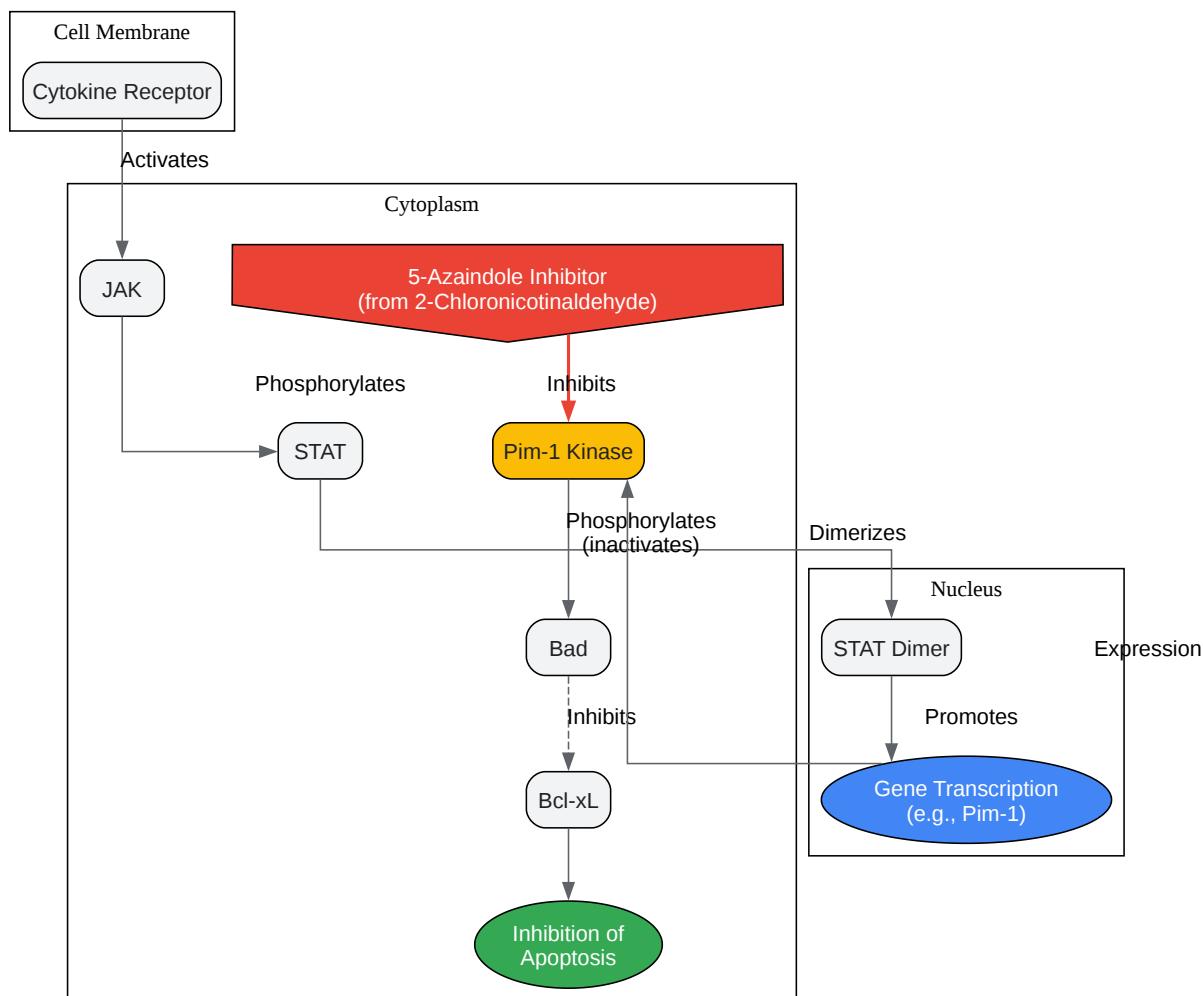
2-Chloronicotinaldehyde is a key intermediate in the synthesis of 5-azaindole derivatives, a class of compounds that have garnered significant interest in drug discovery due to their potent and selective inhibition of various protein kinases.[1] One such important target is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers, including prostate cancer and certain leukemias and lymphomas.[6][7]

Pim-1 Kinase and its Role in Cancer

Pim-1 kinase is a key regulator of cell proliferation, survival, and apoptosis.[8] Its overexpression promotes oncogenesis by phosphorylating and regulating the activity of several downstream effector proteins. Therefore, inhibiting Pim-1 kinase activity presents a promising therapeutic strategy for the treatment of various cancers.

Synthesis of 5-Azaindole-based Pim-1 Inhibitors

The synthesis of 5-azaindole scaffolds from **2-Chloronicotinaldehyde** can be achieved through various synthetic routes. A common approach involves a multi-step sequence that may include a Sonogashira coupling followed by a base-mediated indolization.



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Caption: Pim-1 kinase signaling pathway and inhibition.

Conclusion

2-Chloronicotinaldehyde is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its role as a precursor to potent Pim-1 kinase inhibitors underscores its importance in the development of novel anticancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

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